molecular formula C17H11F3 B11846456 1-(3-(Trifluoromethyl)phenyl)naphthalene

1-(3-(Trifluoromethyl)phenyl)naphthalene

Cat. No.: B11846456
M. Wt: 272.26 g/mol
InChI Key: IUAAONNCGORJKI-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3. This compound features a naphthalene ring substituted with a trifluoromethylphenyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)naphthalene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it a versatile and widely used method in organic synthesis.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The choice of boronic acid and aryl halide, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring .

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)naphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)naphthalene depends on its specific application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This can lead to inhibition or modulation of specific biological pathways . The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Comparison: 1-(3-(Trifluoromethyl)phenyl)naphthalene is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s electronic properties and reactivity compared to other similar compounds.

Biological Activity

1-(3-(Trifluoromethyl)phenyl)naphthalene is an organic compound characterized by a naphthalene moiety with a trifluoromethyl group attached to a phenyl ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and influence biological interactions, making this compound a subject of interest in various studies.

Structural Characteristics

The chemical formula of this compound is C15H12F3. The trifluoromethyl group (-CF3) is an electron-withdrawing substituent that can significantly alter the compound's reactivity and biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of naphthalene derivatives with trifluoromethyl substitutions. For example, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.16 to 0.68 µM . This suggests that similar derivatives may also display potent antimicrobial effects.

Anticancer Activity

The cytotoxic effects of naphthalene-based compounds have been documented in various cancer cell lines. For instance, compounds derived from naphthalene have shown the ability to induce apoptosis in breast cancer cells (MDA-MB-231), highlighting their potential as anticancer agents . The presence of a trifluoromethyl group may enhance these effects due to increased lipophilicity and altered interaction with cellular targets.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamideAntimicrobial0.16–0.68 µM
Compound 6a (Naphthalene derivative)Anticancer (MDA-MB-231)IC50 not specified
Triazole-naphthalene derivativesAnticancer (4T1 tumor growth suppression)No apparent toxicity at 20 mg/kg

Mechanistic Insights

Molecular docking studies can provide insights into how this compound interacts at the molecular level with proteins or enzymes involved in disease pathways. Such studies are crucial for understanding the pharmacodynamics and optimizing the compound for therapeutic use. The presence of trifluoromethyl groups often correlates with increased binding affinities to biological targets due to enhanced hydrophobic interactions.

Properties

Molecular Formula

C17H11F3

Molecular Weight

272.26 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H11F3/c18-17(19,20)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

IUAAONNCGORJKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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